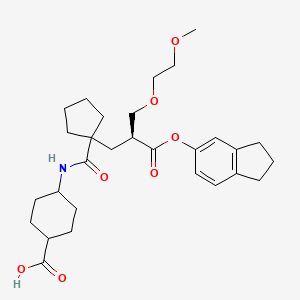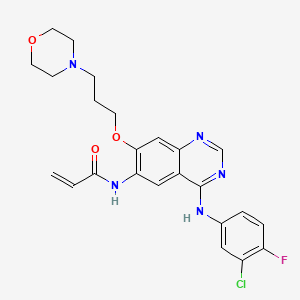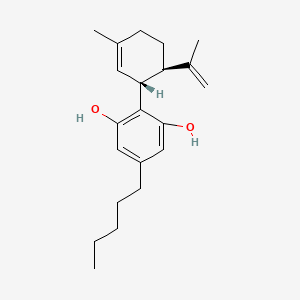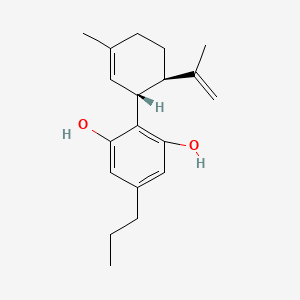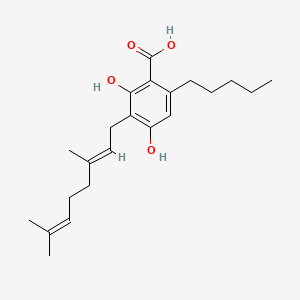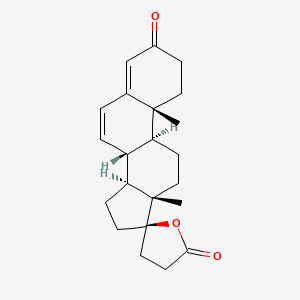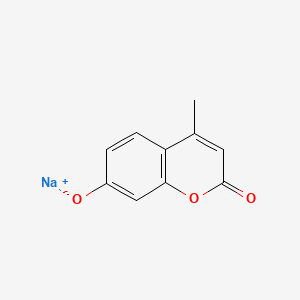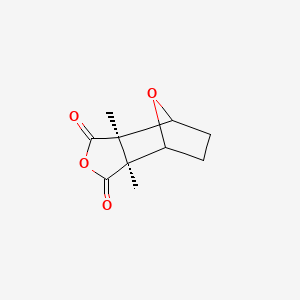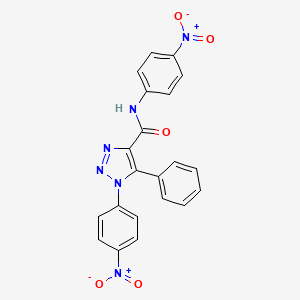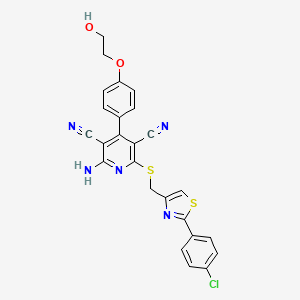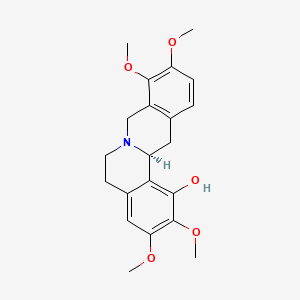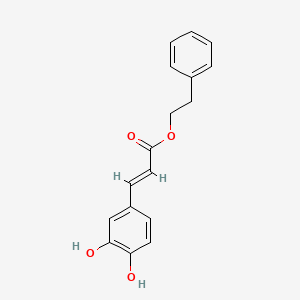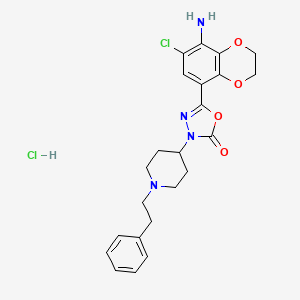![molecular formula C20H33ClN2O3 B1668336 2-piperidin-1-ium-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;chloride CAS No. 80171-77-3](/img/structure/B1668336.png)
2-piperidin-1-ium-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-piperidin-1-ium-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;chloride is a bioactive chemical compound.
Vorbereitungsmethoden
The synthesis of 2-piperidin-1-ium-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;chloride involves several steps. The primary synthetic route includes the esterification of Carbanilic acid with m-((pentyloxy)methyl)-, followed by the introduction of the 2-piperidinoethyl group. The final product is then converted to its hydrochloride salt form. Industrial production methods typically involve the use of solvents like DMSO and PEG300, along with surfactants such as Tween 80 .
Analyse Chemischer Reaktionen
2-piperidin-1-ium-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-piperidin-1-ium-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;chloride is widely used in scientific research due to its bioactive properties. Some of its applications include:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological assays and experiments to study its effects on different biological systems.
Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and compounds for industrial applications
Wirkmechanismus
The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;chloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2-piperidin-1-ium-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;chloride can be compared with other similar compounds, such as:
Carbanilic acid, m-((hexyloxy)methyl)-, 2-piperidinoethyl ester, hydrochloride: This compound has a similar structure but with a hexyloxy group instead of a pentyloxy group.
Carbanilic acid, m-((butyloxy)methyl)-, 2-piperidinoethyl ester, hydrochloride: This compound has a butyloxy group instead of a pentyloxy group.
Eigenschaften
CAS-Nummer |
80171-77-3 |
|---|---|
Molekularformel |
C20H33ClN2O3 |
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
2-piperidin-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;hydrochloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-2-3-7-14-24-17-18-9-8-10-19(16-18)21-20(23)25-15-13-22-11-5-4-6-12-22;/h8-10,16H,2-7,11-15,17H2,1H3,(H,21,23);1H |
InChI-Schlüssel |
ZVWCAAQUDUYGLJ-UHFFFAOYSA-N |
SMILES |
CCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
Kanonische SMILES |
CCCCCOCC1=CC(=CC=C1)NC(=O)OCCN2CCCCC2.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Carbanilic acid, m-((pentyloxy)methyl)-, 2-piperidinoethyl ester, hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-(2-methoxyethoxymethyl)-3-oxopropyl]cyclopentanecarbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B1668255.png)
